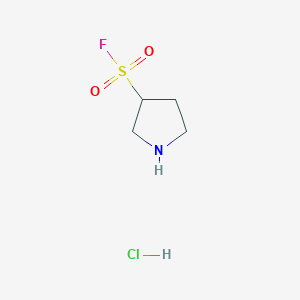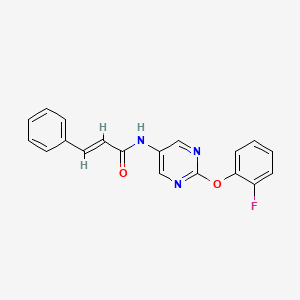
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Activities
Research indicates that derivatives and analogues related to "N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide" have shown promising antitumor and anticancer properties. For instance, fluorocyclopentenyl-cytosine, a compound designed based on cyclopentenyl-pyrimidines, exhibited potent antigrowth effects across a broad spectrum of tumor cell lines and demonstrated significant antitumor activity in vivo models of human lung cancer (Choi et al., 2012). Similarly, heteroatom-substituted analogues of cinnamic acid derivatives, including pyrimidine analogues, have shown to induce cell cycle arrest and apoptosis in cancer cells, indicating a potential for treatment of acute myeloid leukemia (Xia et al., 2011).
Synthesis and Structural Modifications
The synthesis and structural modification of pyrimidine derivatives have been a focus to enhance pharmacologic properties such as solubility, bioavailability, and reduced toxicity, without impacting their apoptosis-inducing activity. This approach has led to the development of more promising candidates for therapeutic applications, as seen in studies involving the modification of cinnamic acid derivatives (Xia et al., 2011).
Drug Development and Therapeutic Applications
Compounds related to "this compound" have been investigated for their potential in drug development, especially in the treatment of various types of cancer. The selective inhibition of Met kinase superfamily by substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides underscores the potential of structurally similar compounds in targeted cancer therapy (Schroeder et al., 2009).
Wirkmechanismus
Target of Action
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide, also known as (E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide, is a novel 2-aminopyrimidine derivative Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities, suggesting that their targets may be related to the causative organisms of sleeping sickness and malaria .
Mode of Action
It is known that the compound interacts with its targets, possibly causing changes that inhibit the growth or survival of the target organisms .
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities, it may affect pathways related to the life cycle or metabolism of trypanosoma brucei rhodesiense and plasmodium falciparum .
Result of Action
Given its potential antitrypanosomal and antiplasmodial activities, it may inhibit the growth or survival of trypanosoma brucei rhodesiense and plasmodium falciparum .
Eigenschaften
IUPAC Name |
(E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-16-8-4-5-9-17(16)25-19-21-12-15(13-22-19)23-18(24)11-10-14-6-2-1-3-7-14/h1-13H,(H,23,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGOALZPLIOMLQ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

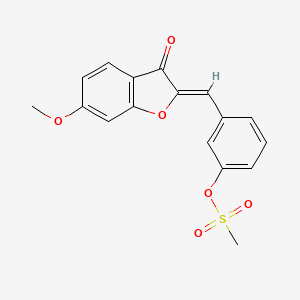
![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
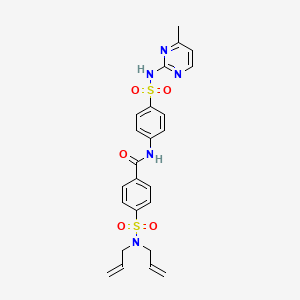
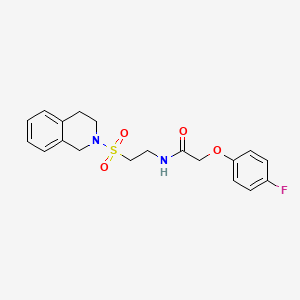
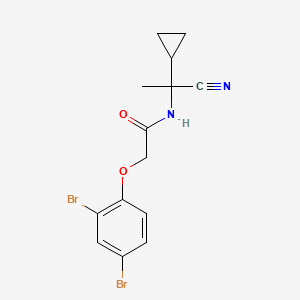
![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)
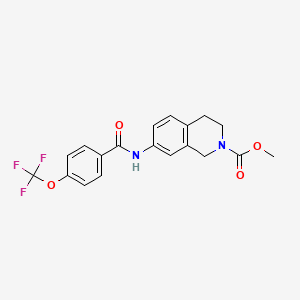
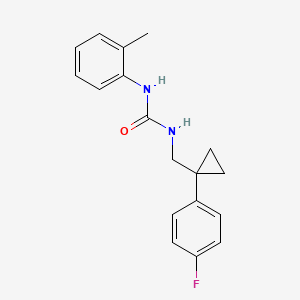
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)
